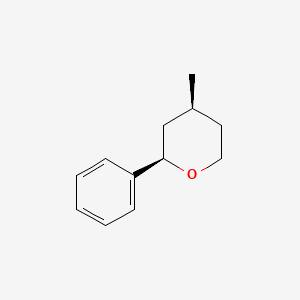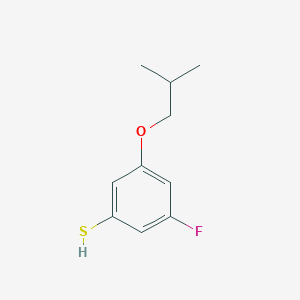
2-(2-Amino-4-ethylpyrimidin-5-yl)-5-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 171322 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in chemical reactions, its mechanism of action, and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 171322 involves several steps, typically starting with the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes may include multi-step organic synthesis, involving reactions such as condensation, cyclization, and functional group transformations.
Industrial Production Methods
In an industrial setting, the production of NSC 171322 is scaled up using optimized synthetic routes that are cost-effective and efficient. Industrial methods often involve continuous flow processes, automated reaction monitoring, and purification techniques such as crystallization, distillation, or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
NSC 171322 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 171322 are carried out under specific conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of NSC 171322 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
NSC 171322 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to develop new compounds and materials.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: NSC 171322 is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: The compound is used in the development of new materials, such as polymers or catalysts, and in various industrial processes.
Mechanism of Action
The mechanism of action of NSC 171322 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Conclusion
NSC 171322 is a versatile compound with significant potential in various scientific fields. Its unique properties, preparation methods, chemical reactions, and applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
42901-98-4 |
|---|---|
Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
2-(2-amino-4-ethylpyrimidin-5-yl)-5-nitrophenol |
InChI |
InChI=1S/C12H12N4O3/c1-2-10-9(6-14-12(13)15-10)8-4-3-7(16(18)19)5-11(8)17/h3-6,17H,2H2,1H3,(H2,13,14,15) |
InChI Key |
RXADCWGYNBCDPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C2=C(C=C(C=C2)[N+](=O)[O-])O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


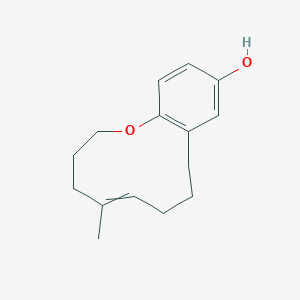
![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)
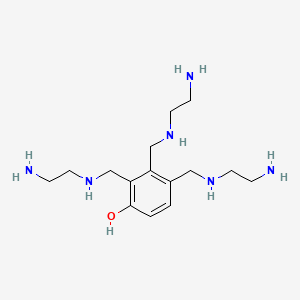
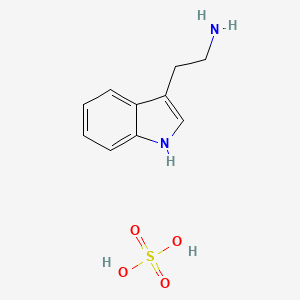
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
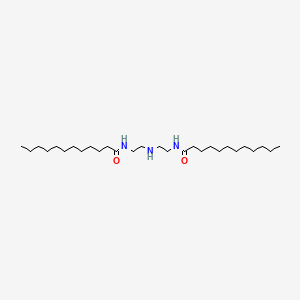
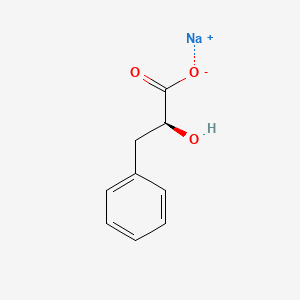
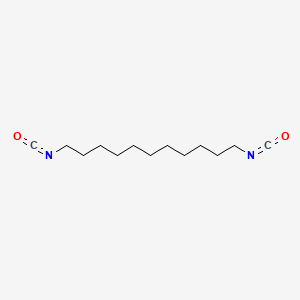
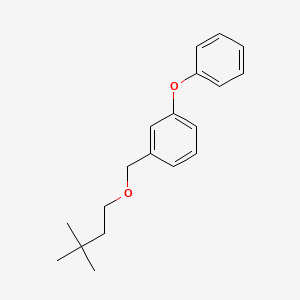
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)

